molecular formula C17H15N3OS B7640380 N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide

N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide

Cat. No. B7640380
M. Wt: 309.4 g/mol
InChI Key: OXRIPSIHQKXMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide is a chemical compound that is commonly referred to as CCT251545. It is a small molecule inhibitor that has been found to selectively target the protein kinase PAK4. PAK4 is an important protein that is involved in the regulation of cell growth, differentiation, and migration. CCT251545 has been shown to have potential therapeutic applications in various diseases, including cancer and inflammatory disorders.

Mechanism of Action

CCT251545 selectively targets PAK4 by binding to the ATP-binding pocket of the protein kinase. This prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. CCT251545 has been found to have a high affinity for PAK4, with an IC50 value of 7.5 nM.
Biochemical and Physiological Effects:
CCT251545 has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In inflammatory cells, it has been found to inhibit the production of inflammatory cytokines and chemokines, and reduce the infiltration of immune cells into inflamed tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of CCT251545 is its selectivity for PAK4. This allows for the specific targeting of this protein kinase, without affecting other signaling pathways. However, one of the limitations of CCT251545 is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future research directions for CCT251545. One area of research is the development of more potent and selective inhibitors of PAK4. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CCT251545. Additionally, the potential applications of CCT251545 in other diseases, such as neurodegenerative disorders, are also being explored.

Synthesis Methods

The synthesis of CCT251545 involves several steps. The first step involves the preparation of the starting material, 3-cyanophenylcyclopropane. This is done by reacting 3-cyanophenylmagnesium bromide with cyclopropyl bromide. The resulting product is then reacted with thioamide to yield CCT251545. The overall yield of the synthesis process is approximately 10%.

Scientific Research Applications

CCT251545 has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of cancer. PAK4 has been found to be overexpressed in various types of cancer, including breast, lung, and pancreatic cancer. CCT251545 has been shown to inhibit the growth and proliferation of cancer cells by selectively targeting PAK4. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer, CCT251545 has also been studied for its potential applications in inflammatory disorders. PAK4 has been found to play a role in the regulation of the immune response. CCT251545 has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory disorders, including rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c18-9-11-2-1-3-13(8-11)17(6-7-17)20-16(21)15-14(12-4-5-12)19-10-22-15/h1-3,8,10,12H,4-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRIPSIHQKXMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC=N2)C(=O)NC3(CC3)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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